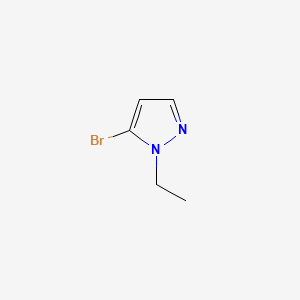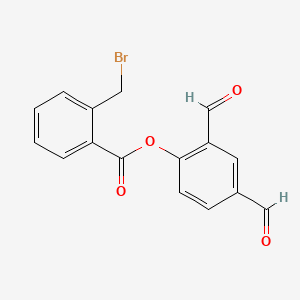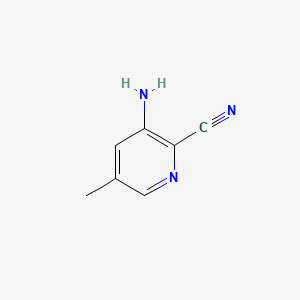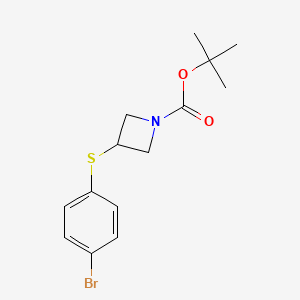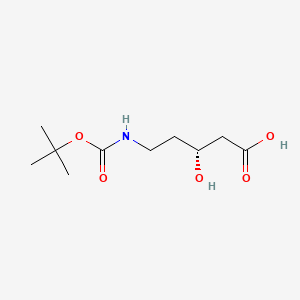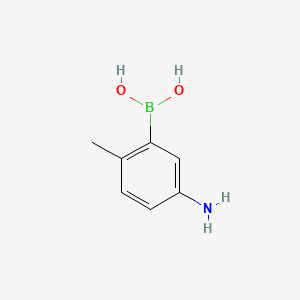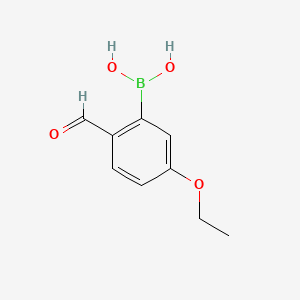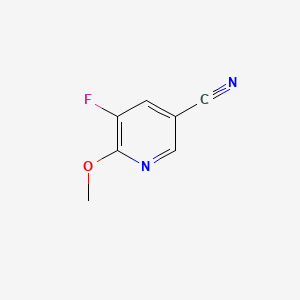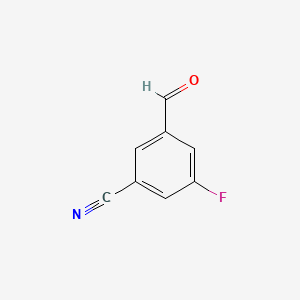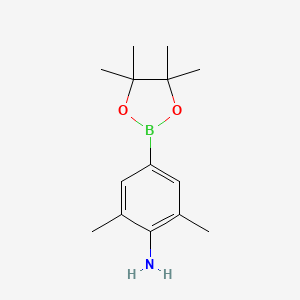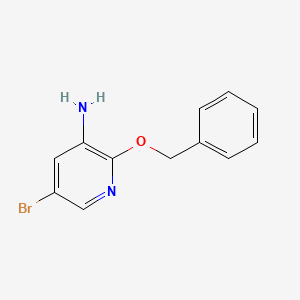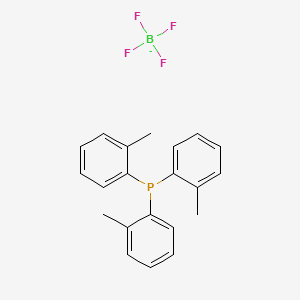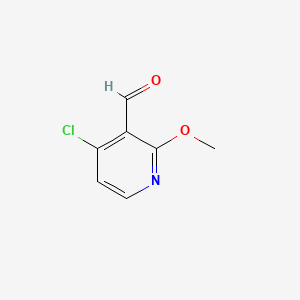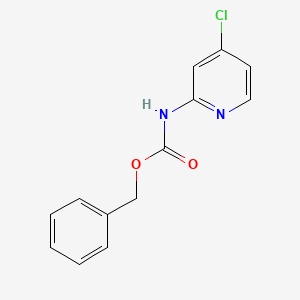
Benzyl (4-chloropyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-chloropyridin-2-yl)carbamate, also known as BCPC, is a chemical compound that belongs to the class of carbamate insecticides. It has a molecular weight of 262.7 . The compound was first synthesized and patented by Bayer AG in 1971, and since then, it has been used as a pesticide in different parts of the world.
Molecular Structure Analysis
The molecular formula of Benzyl (4-chloropyridin-2-yl)carbamate is C13H11ClN2O2 . The InChI code for the compound is 1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) .Physical And Chemical Properties Analysis
Benzyl (4-chloropyridin-2-yl)carbamate has a molecular weight of 262.7 . The compound’s IUPAC name is benzyl 4-chloro-2-pyridinylcarbamate .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Benzyl (4-chloropyridin-2-yl)carbamate has been utilized as a substrate in the field of organic synthesis. Particularly, it has been involved in reactions catalyzed by gold (I) complexes. These reactions are significant for the synthesis of various heterocyclic compounds. For instance, a study highlighted the use of a gold (I) catalyst in the intramolecular hydroamination of N-allenyl carbamates, which are related to benzyl carbamate structures. This process was effective in the formation of piperidine derivatives and other oxygen and nitrogen-containing heterocycles (Zhang et al., 2006).
Inhibitor of Cholinesterases
Research has demonstrated that benzyl carbamate derivatives can act as potent inhibitors of cholinesterases, enzymes that break down neurotransmitters in the nervous system. Several benzyl carbamates have shown strong inhibitory activity against butyrylcholinesterase (BChE), a specific type of cholinesterase. This activity suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease where cholinesterase activity is a factor (Magar et al., 2021).
Antifungal Applications
Compounds integrating benzyl, carbamate, and pyridinyl moieties have been synthesized and studied for their antifungal properties. For instance, some of these compounds have shown significant activity against Botrytis cinerea, a fungus that causes grey mold on many fruits and vegetables. This research indicates potential applications of these compounds in agricultural fungicides (Wan et al., 2018).
Spectroscopic Studies
Benzyl carbamate compounds have also been a subject of various spectroscopic studies, aimed at understanding their molecular structure and properties. For example, studies involving vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic analyses have been conducted to explore the electronic and structural characteristics of these compounds, which is crucial in understanding their chemical behavior and potential applications in different fields (Rao et al., 2016).
Synthesis of Pyridine Derivatives
Benzyl carbamate is involved in the synthesis of various pyridine derivatives. These compounds are of interest due to their wide range of biological activities and their potential as pharmaceuticals. The synthesis processes often involve catalyst-free methods, indicating a push towards more environmentally friendly chemical synthesis processes (Kasatkina et al., 2021).
Propiedades
IUPAC Name |
benzyl N-(4-chloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBDXQQRNCVIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674633 |
Source


|
| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-chloropyridin-2-yl)carbamate | |
CAS RN |
1073372-14-1 |
Source


|
| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

